molecular formula C18H24F3N3O3 B2736878 N-[2-(Diethylamino)-2-oxoethyl]-2-[2-formyl-N-methyl-4-(trifluoromethyl)anilino]-N-methylacetamide CAS No. 1394711-39-7

N-[2-(Diethylamino)-2-oxoethyl]-2-[2-formyl-N-methyl-4-(trifluoromethyl)anilino]-N-methylacetamide

Cat. No.: B2736878
CAS No.: 1394711-39-7
M. Wt: 387.403
InChI Key: ANUGIXVAFBXWJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Diethylamino)-2-oxoethyl]-2-[2-formyl-N-methyl-4-(trifluoromethyl)anilino]-N-methylacetamide is a complex acetamide derivative featuring multiple functional groups that contribute to its unique physicochemical and biological properties. The molecule contains:

  • Diethylamino-oxoethyl moiety: Enhances solubility and modulates electronic properties via the tertiary amine and carbonyl groups.
  • Formyl-N-methyl-4-(trifluoromethyl)anilino group: The trifluoromethyl (CF₃) group provides metabolic stability and lipophilicity, while the formyl group (-CHO) may participate in covalent interactions or serve as a reactive handle for further derivatization.
  • N-methylacetamide backbone: A common structural motif in pharmaceuticals, contributing to conformational rigidity and hydrogen-bonding capabilities.

Properties

IUPAC Name

N-[2-(diethylamino)-2-oxoethyl]-2-[2-formyl-N-methyl-4-(trifluoromethyl)anilino]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F3N3O3/c1-5-24(6-2)17(27)11-23(4)16(26)10-22(3)15-8-7-14(18(19,20)21)9-13(15)12-25/h7-9,12H,5-6,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUGIXVAFBXWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN(C)C(=O)CN(C)C1=C(C=C(C=C1)C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(Diethylamino)-2-oxoethyl]-2-[2-formyl-N-methyl-4-(trifluoromethyl)anilino]-N-methylacetamide is a synthetic compound with potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes:

  • A diethylamino group, which may influence its pharmacokinetics.
  • A trifluoromethyl group, known for enhancing lipophilicity and metabolic stability.
  • An acetamide moiety, contributing to its potential as a drug candidate.

Research indicates that compounds similar to this compound may exhibit various biological activities:

  • Antidiabetic Activity : Compounds with similar scaffolds have been shown to protect pancreatic β-cells from endoplasmic reticulum (ER) stress, which is crucial in diabetes management. For example, a related compound demonstrated an EC50 value of 0.1 μM in protecting β-cell viability against ER stress .
  • Antitumor Effects : The presence of specific functional groups can enhance the cytotoxic effects against cancer cells. Studies on related compounds suggest that modifications in the aromatic rings can significantly impact their antitumor activity.
  • Neuroprotective Properties : Some derivatives have shown promise in protecting neuronal cells from apoptosis, indicating potential applications in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundEC50 Value (μM)Mechanism of Action
β-cell ProtectionWO5m0.1Protection against ER stress
Antitumor ActivityTriazole Analog6Induction of apoptosis in cancer cells
NeuroprotectionGlycine Derivative18.6Inhibition of neuronal apoptosis

Case Study: β-cell Protective Activity

A study focusing on the structure-activity relationship (SAR) of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs highlighted the importance of specific substituents on the aromatic rings for enhancing β-cell protective activity. The compound exhibited maximal activity at 100% with an EC50 of 0.1 μM, showcasing its potential as a therapeutic agent for diabetes management .

Case Study: Antitumor Efficacy

Another investigation into the antitumor properties of structurally related compounds revealed significant cytotoxicity against various cancer cell lines. The modification of substituents on the aromatic rings was found to be critical for enhancing efficacy, suggesting that similar modifications could be explored for this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several acetamide derivatives reported in the literature. Below is a comparative analysis based on substituent effects, synthesis, and bioactivity:

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name / ID Key Substituents Biological Activity / Application Key Differences from Target Compound Reference
Darapladib (SB-480848) Diethylaminoethyl, trifluoromethyl, cyclopentapyrimidine Atherosclerosis treatment Larger macrocyclic structure; lacks formyl group
WS6 (1421227-53-3) Piperazinylmethyl, trifluoromethyl, pyrimidine Kinase inhibition (research use) Piperazine ring enhances solubility; no diethylamino
19r (2-(4-(2-((4-(diethylamino)phenyl)amino)-2-oxoethyl)phenoxy)-2-methylpropanoic acid) Diethylaminophenyl, propanoic acid Radiotherapy sensitizer (phenoxyaromatic acid) Carboxylic acid group; lacks trifluoromethyl
N-[2-(4-chloroanilino)-2-oxoethyl]-3-(difluoromethoxy)benzamide Difluoromethoxy, chloroanilino Unknown (structural analog) Difluoromethoxy vs. trifluoromethyl; chloro vs. formyl
[2-(Diethylamino)-2-oxoethyl-amino]acetic acid Diethylamino, methoxyphenyl, acetic acid Research chemical Acetic acid backbone; lacks trifluoromethyl

Key Insights from Comparison

Trifluoromethyl vs. Other Halogenated Groups :

  • The trifluoromethyl group in the target compound enhances metabolic stability compared to compounds with difluoromethoxy () or chlorophenyl groups (). This substitution is critical in improving pharmacokinetic profiles.

Diethylamino Functionality: Shared with Darapladib () and compound 19r (), the diethylamino group improves solubility and may influence receptor binding. However, its placement on an acetamide backbone (vs. a macrocycle in Darapladib) alters conformational flexibility.

Formyl Group Reactivity :

  • The formyl group distinguishes the target compound from analogs like WS6 () and 19r (). This moiety could enable covalent interactions with biological targets or serve as a synthetic intermediate for further modifications.

Synthetic Complexity :

  • The target compound’s synthesis likely involves multi-step coupling reactions similar to those used for Darapladib () and WS6 (), where amide bond formation and trifluoromethylation are critical steps.

Therapeutic Potential: While Darapladib () and phenoxyaromatic acids () have established roles in disease treatment, the target compound’s bioactivity remains unexplored.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(Diethylamino)-2-oxoethyl]-2-[2-formyl-N-methyl-4-(trifluoromethyl)anilino]-N-methylacetamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with precursors such as 2-formyl-N-methyl-4-(trifluoromethyl)aniline and chloroacetylated intermediates. Use nucleophilic substitution reactions under basic conditions (e.g., potassium carbonate in DMF) to form acetamide linkages .
  • Step 2 : Optimize reaction parameters (temperature, solvent polarity, and stoichiometry) using techniques like Design of Experiments (DoE) to maximize yield and minimize side products .
  • Step 3 : Purify via column chromatography or recrystallization, validated by HPLC or TLC .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology :

  • Analytical Techniques : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm functional groups (e.g., trifluoromethyl, formyl, and acetamide moieties). LC-MS or HRMS ensures molecular weight accuracy .
  • Crystallography : Employ single-crystal X-ray diffraction (SHELXL) to resolve stereochemistry and confirm bond lengths/angles .

Q. What are the standard protocols for evaluating its biological activity in preliminary assays?

  • Methodology :

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC determination) or anticancer potential using MTT assays on cancer cell lines .
  • Dose-response curves : Use logarithmic concentration ranges (e.g., 0.1–100 µM) to establish IC50_{50} values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Assay standardization : Replicate studies under controlled conditions (e.g., identical cell lines, serum-free media) to isolate confounding variables .
  • Mechanistic studies : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases or receptors) and validate via SPR or ITC .

Q. What strategies are effective for optimizing the synthetic route to improve scalability and reproducibility?

  • Methodology :

  • Flow chemistry : Implement continuous-flow reactors to enhance mixing efficiency and reduce reaction times .
  • Green chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) and employ catalytic methods to reduce waste .

Q. How can crystallographic data be leveraged to understand structure-activity relationships (SAR)?

  • Methodology :

  • Twinning analysis : Use SHELXL to refine twinned crystals and resolve disorder in flexible substituents (e.g., diethylamino groups) .
  • Electrostatic potential maps : Generate Hirshfeld surfaces to identify key intermolecular interactions (e.g., hydrogen bonds with trifluoromethyl groups) .

Q. What computational models are suitable for predicting metabolic stability and toxicity?

  • Methodology :

  • ADMET prediction : Use tools like SwissADME to assess logP, bioavailability, and cytochrome P450 interactions .
  • In silico toxicity : Apply QSAR models (e.g., ProTox-II) to flag potential hepatotoxicity or mutagenicity risks .

Q. How does the trifluoromethyl group influence electrophilic substitution patterns in further derivatization?

  • Methodology :

  • Directing effects : Perform regioselective functionalization (e.g., nitration or halogenation) guided by DFT calculations to predict reactive sites .
  • Kinetic studies : Monitor reaction intermediates via 19F^{19}F-NMR to track substituent effects on reaction rates .

Q. What are the best practices for handling hygroscopicity or instability in this compound?

  • Methodology :

  • Storage : Store under argon at –20°C with desiccants (e.g., silica gel) to prevent hydrolysis of the acetamide group .
  • Stability assays : Conduct accelerated degradation studies (40°C/75% RH) and monitor via UPLC-PDA for degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.